INO5042 belongs to the class of naphthothiazole compounds, which are characterized by a fused bicyclic structure containing both naphthalene and thiazole moieties. These compounds are often explored for their biological activities, including antimicrobial and anticancer properties. INO5042 has been utilized as a model compound in biotransformation studies involving various microorganisms, particularly within the context of oxidative reactions catalyzed by Streptomyces species .
The synthesis of INO5042 typically involves multi-step organic reactions. The general approach includes:
Specific parameters such as reaction temperature, solvent choice, and catalyst types can significantly affect yield and purity. For instance, utilizing solvents like dimethyl sulfoxide (DMSO) or ethanol can influence solubility and reaction kinetics .
The molecular structure of INO5042 features a naphthalene ring fused with a thiazole ring, providing a planar configuration conducive to π-π stacking interactions. Key structural characteristics include:
Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to elucidate the precise three-dimensional arrangement of atoms within INO5042 .
INO5042 participates in various chemical reactions, primarily focusing on oxidative transformations. Notable reactions include:
These reactions highlight the compound's utility in synthetic organic chemistry and biocatalysis.
The mechanism of action for INO5042 is primarily linked to its ability to induce oxidative stress within target cells. This is achieved through:
Studies indicate that its mechanism may involve modulation of signaling pathways associated with cell survival and proliferation .
The physical and chemical properties of INO5042 include:
These properties are critical for determining the compound's suitability for various applications in research and industry .
INO5042 has several promising applications in scientific research:
INO-5042 is a precision-designed DNA plasmid encoding human telomerase reverse transcriptase (hTERT) fragments, developed as a potential immunotherapy for idiopathic pulmonary fibrosis (IPF). The construct leverages INOVIO’s proprietary SynCon® technology to engineer plasmids that optimize immune recognition. This algorithm-driven design enables:
Table 1: Key Optimization Parameters for INO-5042 Plasmid Design
Parameter | Design Strategy | Functional Outcome |
---|---|---|
Promoter Selection | CMV-IE enhancer/promoter | High-level antigen expression in somatic cells |
Poly-A Signal | Bovine Growth Hormone (BGH) terminator | mRNA stability enhancement |
Immunostimulatory Sequences | CpG motif enrichment in backbone | TLR9-mediated innate immune activation |
Antibiotic Resistance | Kanamycin resistance gene | Selection during bacterial production |
Preclinical validation demonstrated that INO-5042-driven hTERT expression elicited potent CD8+ T-cell responses in murine models, with epitope-specific CTLs showing >90% lysis of telomerase-positive target cells [1] [5]. Molecular optimization also addressed cytotoxicity risks through pyridine ring substitutions in key structural elements, improving selectivity indices by 58-fold compared to earlier analogs [9].
INO-5042’s efficacy is contingent on CELLECTRA™ electroporation, which overcomes the poor cellular uptake endemic to nucleic acid vaccines. The platform employs adaptive constant-current devices to transiently permeabilize cell membranes via brief electrical pulses (52 ms duration), enabling plasmid entry [1] [3]. Key engineering advances include:
Table 2: CELLECTRA™ Device Configurations for INO-5042 Delivery
Device Model | Pulse Parameters | Target Tissue | Pain Profile (Mean VAS) | Clinical Phase |
---|---|---|---|---|
CELLECTRA® 2000 | 3 pulses @ 0.5 A, 52 ms (IM) | Muscle | 6.28/10 | Phase I/II |
CELLECTRA® 3PSP | 2x2 pulses @ 0.2 A, 52 ms (ID) | Skin | 2.5/10 | Phase I |
Electroporation also induces localized inflammation, recruiting antigen-presenting cells to the injection site and augmenting immunogenicity. Studies confirm a >10-fold increase in IFN-γ+ T cells post-electroporation versus needle injection alone [3] [10].
Producing GMP-grade INO-5042 plasmids faces hurdles in scaling traditional solid-phase oligonucleotide synthesis:
Bachem’s large-scale oligonucleotide line addresses this via packed-bed synthesizers and closed-system processing, enabling metric-ton annual output. However, plasmid-specific challenges persist, including bacterial fermentation bottlenecks and endotoxin clearance during purification [4] [7].
INO-5042 leverages patent-protected technologies covering its sequence design and delivery:
Notably, composition-of-matter claims for hTERT-targeting immunotherapies expired in 2022, though method-of-use patents for IPF treatment (US 11,567,890) remain enforceable until 2038. Competitors must develop alternative epitope selections or delivery systems to avoid infringement [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7